molecular formula C17H26N2O3S B2518448 1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396792-78-1

1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2518448
CAS No.: 1396792-78-1
M. Wt: 338.47
InChI Key: MOLXJJJSUZARLS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a sulfonyl group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group can enhance the compound’s binding affinity and selectivity . The cyclopropyl group may contribute to the compound’s stability and bioavailability .

Biological Activity

1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H26N2O3S
  • Molecular Weight : 338.47 g/mol

This compound features a cyclopropyl group, a piperazine moiety, and a sulfonyl group attached to a dimethylphenyl ring, which may contribute to its biological activities.

Enzyme Inhibition

Preliminary studies indicate that this compound acts as a competitive inhibitor of tyrosinase , an enzyme crucial for melanin production. The inhibition of tyrosinase is significant for treating conditions like hyperpigmentation and melanoma. The compound has demonstrated an IC50 value of approximately 0.18 μM against tyrosinase derived from Agaricus bisporus, indicating strong inhibitory potency.

Anti-inflammatory and Analgesic Properties

In addition to its role as a tyrosinase inhibitor, this compound may exhibit anti-inflammatory and analgesic properties . These effects suggest potential applications in pain management and inflammatory conditions, warranting further pharmacological evaluation.

Understanding the mechanism by which this compound interacts with biological systems is essential. Interaction studies could elucidate how this compound binds to target enzymes or receptors and may also reveal any side effects associated with its use.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes some notable examples:

Compound NameStructural FeaturesBiological Activity
1-Cyclopropyl-2-(4-fluorobenzylsulfonyl)piperazin-1-ylethanolSimilar piperazine core; different substituentTyrosinase inhibitor
4-(piperazin-1-yl)-N-(substituted phenyl)sulfonamidesVariations in aryl substituentsAntimicrobial properties
Sulfamide derivativesSulfonamide functional groupsAntibacterial activity

The unique combination of cyclopropane and sulfonamide functionalities in this compound may enhance its biological activity compared to other similar compounds.

Properties

IUPAC Name

1-cyclopropyl-2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-3-4-14(2)17(11-13)23(21,22)19-9-7-18(8-10-19)12-16(20)15-5-6-15/h3-4,11,15-16,20H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLXJJJSUZARLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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